Cas no 2171490-24-5 (4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(2-Ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized N-Fmoc-protected pyrrolidine derivative designed for peptide synthesis and medicinal chemistry applications. The compound features a reactive carboxylic acid group and an Fmoc-protected amine, facilitating selective deprotection and coupling in solid-phase peptide synthesis (SPPS). The 2-ethyl-5-methylpyrrolidine moiety enhances conformational rigidity, potentially improving binding affinity in target interactions. Its structural complexity makes it valuable for introducing constrained scaffolds into peptide backbones or small-molecule drug candidates. The Fmoc group ensures compatibility with standard SPPS protocols, while the oxobutanoic acid linker provides versatility for further functionalization. This compound is particularly useful in the development of peptidomimetics and bioactive molecules requiring stereochemical control.
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171490-24-5 structure
商品名:4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS番号:2171490-24-5
MF:C26H30N2O5
メガワット:450.526807308197
CID:6449092
PubChem ID:165538995

4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • 4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • EN300-1505027
    • 2171490-24-5
    • インチ: 1S/C26H30N2O5/c1-3-17-13-12-16(2)28(17)25(31)23(14-24(29)30)27-26(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-23H,3,12-15H2,1-2H3,(H,27,32)(H,29,30)
    • InChIKey: OEHUQGCHZFIBJS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1C(C)CCC1CC

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1505027-0.1g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1505027-5000mg
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1505027-5.0g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
5g
$9769.0 2023-06-05
Enamine
EN300-1505027-0.5g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1505027-100mg
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1505027-2500mg
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1505027-10000mg
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1505027-2.5g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1505027-10.0g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
10g
$14487.0 2023-06-05
Enamine
EN300-1505027-0.25g
4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171490-24-5
0.25g
$3099.0 2023-06-05

4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献

4-(2-ethyl-5-methylpyrrolidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報

4-(2-Ethyl-5-Methylpyrrolidin-1-Yl)-3-{(9H-Fluoren-9-Yl)Methoxycarbonylamino}-4-Oxobutanoic Acid: A Comprehensive Overview

Introduction

The compound 4-(2-Ethyl-5-Methylpyrrolidin-1-Yl)-3-{(9H-Fluoren-9-Yl)Methoxycarbonylamino}-4-Oxobutanoic Acid, identified by the CAS number 2171490-24-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino acids, specifically modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a substituted pyrrolidine moiety. The structure of this compound is characterized by its unique functional groups, which make it a valuable substrate for peptide synthesis and other advanced chemical reactions.

Structural Analysis

The molecule consists of several key structural elements. The pyrrolidine ring is substituted with an ethyl and a methyl group, providing steric bulk and potential for stereochemical interactions. The Fmoc group, attached via an amino linkage, serves as a protecting group for the amino acid's carboxylic acid functionality. This arrangement not only stabilizes the molecule during synthesis but also facilitates its use in peptide coupling reactions. The presence of the fluorenyl group enhances the molecule's photophysical properties, making it suitable for applications in fluorescence-based assays and imaging techniques.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes, including nucleophilic substitutions, amide bond formations, and protecting group strategies. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly desirable in pharmaceutical research. The Fmoc group is often employed in solid-phase peptide synthesis (SPPS), where it protects the amino terminus during the assembly of complex peptides. Upon deprotection under specific conditions, such as treatment with acidic reagents, the Fmoc group is cleaved, revealing the free amino terminus for further reactions.

Recent Research Findings

Recent studies have explored the use of this compound in drug delivery systems and bioconjugation chemistry. Researchers have demonstrated that the Fmoc-modified amino acid can serve as a versatile linker in the construction of bioactive molecules, including antibodies and enzyme inhibitors. Additionally, its compatibility with click chemistry has opened new avenues for modular assembly of complex structures. In one notable study published in 2023, this compound was utilized as a building block for constructing fluorescent biosensors capable of detecting specific analytes with high sensitivity.

Biological Activity and Therapeutic Potential

Preliminary biological evaluations indicate that this compound exhibits moderate inhibitory activity against certain proteases, suggesting its potential as a lead compound in drug discovery programs targeting enzyme-mediated diseases. Furthermore, its structural versatility allows for modifications that could enhance bioavailability and pharmacokinetic properties. Ongoing research is focused on optimizing its stability under physiological conditions to improve its therapeutic efficacy.

Safety Considerations

As with all chemical compounds, proper handling and storage are essential to ensure safety. This compound should be stored in a cool, dry place away from light to prevent degradation of the Fmoc group. Gloves and protective eyewear should be worn during handling to minimize exposure risks.

Conclusion

In summary, the compound 4-(2-Ethyl-5-Methylpyrrolidin-1-Yl)-3-{(9H-Fluoren-9-Yl)Methoxycarbonylamino}-4-Oxobutanoic Acid (CAS No. 2171490-24-5) represents a valuable tool in modern chemical synthesis and drug discovery. Its unique structure and functional groups make it suitable for a wide range of applications, from peptide synthesis to advanced biomolecule engineering. With ongoing research uncovering new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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